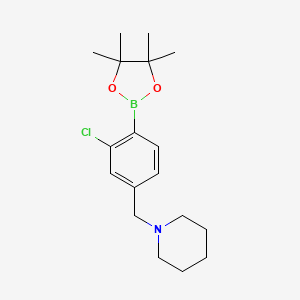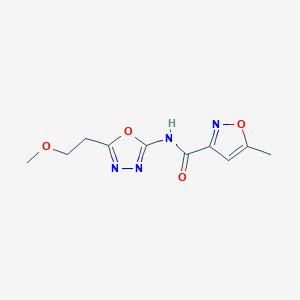![molecular formula C26H26N4O3 B2890640 3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1207005-10-4](/img/structure/B2890640.png)
3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve looking at the compound’s reactivity with other substances.Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches
Research on benzo[4,5]imidazo[1,2-a]pyridine derivatives, which share structural motifs with the specified compound, highlights innovative synthesis methods offering good to excellent yields. These compounds are synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various derivatives, indicating a versatile approach to chemical synthesis in pharmaceutical research Goli-Garmroodi et al., 2015.
Functionalized Piperidines
The research on the preparation of (1H-Azol-1-yl)piperidines by arylation of azoles with bromopyridines suggests a methodology that could be applied to modify or synthesize related compounds. This demonstrates the utility of such structures in developing novel chemical entities with potential pharmacological activities Shevchuk et al., 2012.
Potential Applications in Drug Discovery
Antimicrobial Activity
Some derivatives have shown promise in antimicrobial applications. For instance, thiazolo[3,2]pyridines containing pyrazolyl moiety exhibited antimicrobial activities, suggesting that compounds with similar structural features could be explored for their potential as antimicrobial agents El-Emary et al., 2005.
Antiulcer Agents
Research into imidazo[1,2-a]pyridines as antiulcer agents indicates the potential of these compounds in treating gastrointestinal disorders. The development of such compounds involves understanding their gastric antisecretory and cytoprotective properties, offering insights into how similar compounds could be tailored for specific therapeutic applications Kaminski et al., 1987.
Structural and Mechanistic Insights
Crystal Structure Analysis
Studies on compounds like dabigatran etexilate highlight the importance of crystallographic analysis in understanding the molecular interactions and structural characteristics essential for therapeutic efficacy. Such insights are crucial for designing compounds with optimized pharmacological profiles Liu et al., 2012.
Molecular Modifications for Enhanced Activity
The synthesis and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity demonstrate the significance of molecular modifications to achieve desirable biological activities. Identifying key structural elements and modifications can lead to the development of potent compounds against specific targets Lv et al., 2017.
Safety And Hazards
Information on the compound’s toxicity, flammability, and environmental impact would be included here. This could involve looking at MSDS data and results from toxicology studies.
Future Directions
This could involve discussing potential applications for the compound and areas for further research. It might also include hypothesizing about modifications to the compound that could enhance its properties or applications.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to look at the scientific literature and databases to gather this information.
properties
IUPAC Name |
3-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-25-21(9-6-14-27-25)26(32)29-15-12-19(13-16-29)17-30-23-11-5-4-10-22(23)28-24(30)18-33-20-7-2-1-3-8-20/h1-11,14,19H,12-13,15-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMOFIFSQXQCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)


![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)

![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)
![(E)-ethyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2890574.png)


![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)
![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)